molecular formula C14H12BrClFN B15273184 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine

Cat. No.: B15273184
M. Wt: 328.60 g/mol
InChI Key: RZLPPZWSLSEFHW-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine is an organic compound that belongs to the class of aromatic amines. This compound features a complex structure with multiple halogen substitutions, which can significantly influence its chemical properties and reactivity. The presence of bromine, chlorine, and fluorine atoms in the molecule makes it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine typically involves multi-step organic reactions. One common method is the halogenation of a precursor aromatic amine, followed by a series of substitution reactions to introduce the desired halogen atoms at specific positions on the aromatic rings.

    Halogenation: The initial step may involve the bromination of an aromatic amine using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Substitution Reactions: Subsequent steps may include the chlorination and fluorination of the intermediate compounds using reagents like thionyl chloride (SOCl2) and fluorine gas (F2) or other fluorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) would be essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles such as hydroxide (OH-) or amines (NH2-) replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOH in water or ethanol, NH3 in liquid ammonia.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Its halogenated structure may enhance its bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine would depend on its specific interactions with molecular targets. Generally, the compound may exert its effects through:

    Binding to Receptors: The compound may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

1-(2-Bromophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine can be compared with other halogenated aromatic amines, such as:

    1-(2-Bromophenyl)-2-(2-chlorophenyl)ethan-1-amine: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    1-(2-Bromophenyl)-2-(2-fluorophenyl)ethan-1-amine: Lacks the chlorine atom, potentially affecting its chemical properties and applications.

    1-(2-Chlorophenyl)-2-(2-fluorophenyl)ethan-1-amine: Lacks the bromine atom, which may influence its stability and reactivity.

The presence of multiple halogen atoms in this compound makes it unique, as it combines the properties of bromine, chlorine, and fluorine, potentially enhancing its versatility and effectiveness in various applications.

Properties

Molecular Formula

C14H12BrClFN

Molecular Weight

328.60 g/mol

IUPAC Name

1-(2-bromophenyl)-2-(2-chloro-6-fluorophenyl)ethanamine

InChI

InChI=1S/C14H12BrClFN/c15-11-5-2-1-4-9(11)14(18)8-10-12(16)6-3-7-13(10)17/h1-7,14H,8,18H2

InChI Key

RZLPPZWSLSEFHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC2=C(C=CC=C2Cl)F)N)Br

Origin of Product

United States

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